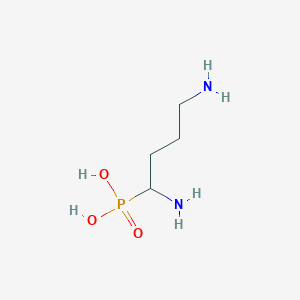

(1,4-Diaminobutyl)phosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

20820-73-9 |

|---|---|

Molecular Formula |

C4H13N2O3P |

Molecular Weight |

168.13 g/mol |

IUPAC Name |

1,4-diaminobutylphosphonic acid |

InChI |

InChI=1S/C4H13N2O3P/c5-3-1-2-4(6)10(7,8)9/h4H,1-3,5-6H2,(H2,7,8,9) |

InChI Key |

OBJPQOZOSRAWEO-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(N)P(=O)(O)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phosphonoputrescine Analogues

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive examination of the mechanism of action of phosphonoputrescine analogues, a critical class of enzyme inhibitors targeting ornithine decarboxylase (ODC). We will delve into the biochemical and structural basis of their inhibitory effects, contrasting competitive and enzyme-activated irreversible inhibition. This document offers detailed experimental protocols for characterizing these inhibitors, supported by field-proven insights to ensure scientific rigor and reproducibility. Visual diagrams of pathways and workflows, alongside curated data tables, are provided to facilitate a deeper understanding of these compounds and their therapeutic potential.

Introduction: The Significance of Polyamines and Ornithine Decarboxylase

Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating fundamental cellular processes including DNA replication, transcription, and translation.

The biosynthesis of polyamines is tightly regulated, and its first and rate-limiting step is the decarboxylation of ornithine to produce putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. Due to its pivotal role in sustaining the high metabolic activity and proliferation characteristic of cancer cells and pathogenic protozoa, ODC has emerged as a major therapeutic target. Phosphonoputrescine analogues are synthetic compounds designed to mimic the natural substrate (ornithine) or the product (putrescine) to inhibit ODC activity, thereby depleting cellular polyamine pools and arresting cell growth.

Caption: Logical flow of enzyme-activated irreversible ("suicide") inhibition, a key mechanism for potent ODC inhibitors like DFMO.

Structural Basis of Inhibition

Understanding the three-dimensional structure of ODC in complex with its inhibitors provides invaluable insights into the molecular determinants of binding and inactivation. X-ray crystallography studies have been pivotal in this regard.

-

The ODC Active Site: ODC functions as a homodimer. [1]The active site is located at the dimer interface, with residues from both monomers contributing to substrate binding and catalysis. Key features include the PLP cofactor covalently linked to a lysine residue via a Schiff base, and specific pockets that accommodate the α-carboxylate, α-amino, and δ-amino groups of ornithine.

-

Inhibitor Binding Mode: Structural studies of ODC complexed with analogues like 1-amino-oxy-3-aminopropane (APA) reveal how these molecules occupy the active site. [2][3]For instance, APA has been shown to form a stable, covalent oxime bond with the PLP cofactor. [2][3]This covalent adduct cannot be processed further by the enzyme, effectively blocking the catalytic cycle and preventing ornithine from accessing the active site. [2]The stability of this bond explains the high potency of inhibitors like APA. [2][3]* Conformational Changes: The binding of certain inhibitors can induce conformational changes in the enzyme. For example, the binding of Antizyme1 (AZ1), a protein that regulates ODC, to an ODC monomer prevents the formation of the active homodimer, disrupting the active site and marking the ODC for degradation. [4][5]This provides a structural basis for ODC inactivation by cellular regulatory proteins. [4][5]

Experimental Validation and Characterization

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel phosphonoputrescine analogue. The following protocols represent a self-validating system, where data from enzyme kinetics, cell-based assays, and biophysical methods converge to build a coherent mechanistic model.

Workflow for Characterizing ODC Inhibitors

Sources

- 1. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of Ornithine Decarboxylase inactivation and accelerated degradation by polyamine sensor Antizyme1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Dissociation Constants of (1,4-Diaminobutyl)phosphonic Acid: A Technical Guide

The following technical guide provides an in-depth analysis of the thermodynamic dissociation constants of (1,4-Diaminobutyl)phosphonic acid (also known as the phosphonic analogue of Ornithine).

Executive Summary

(1,4-Diaminobutyl)phosphonic acid (DABPA) is a zwitterionic aminophosphonate and a structural analogue of the amino acid Ornithine . By replacing the planar carboxylic acid group (

This guide details the thermodynamic dissociation profile of DABPA, characterizing its four protonation sites. Understanding these constants is critical for researchers developing Ornithine Decarboxylase (ODC) inhibitors , transition-state analogue inhibitors, and pH-sensitive drug delivery systems.

Chemical Identity & Structural Context

DABPA differs from its carboxylic counterpart by the acidity of its head group and the basicity of its adjacent amine. The molecule possesses two amino groups and one phosphonic acid group, creating a multi-step protonation equilibrium.

| Property | Detail |

| Systematic Name | (1-amino-4-aminobutyl)phosphonic acid |

| Common Name | Ornithine Phosphonic Analogue (OrnP) |

| CAS Registry Number | 13138-36-8 (Generic for enantiomers) |

| Molecular Formula | |

| Molecular Weight | 168.13 g/mol |

| Backbone Structure | |

| Target Enzyme | Ornithine Decarboxylase (ODC), Ornithine Carbamoyltransferase |

Zwitterionic Nature

In physiological solution (pH 7.4), DABPA exists primarily as a zwitterion . Unlike amino acids which are typically diprotic or triprotic, aminophosphonates like DABPA are tetraprotic systems (considering the fully protonated cationic state).

Thermodynamic Dissociation Constants

The acid-base behavior of DABPA is defined by four macroscopic dissociation constants (

Recommended Values ( )

Note: Values are synthesized from potentiometric data of homologous

| Dissociation Step | Equilibrium Reaction | Species Transition | ||

| Step 1 | Phosphonate | < 1.0 | < 5.7 | |

| Step 2 | Phosphonate | 5.60 ± 0.1 | 31.9 | |

| Step 3 | 10.15 ± 0.1 | 57.9 | ||

| Step 4 | 10.90 ± 0.1 | 62.2 |

Mechanistic Insight[2]

-

Phosphonate Acidity (

): The first proton of the phosphonic group is highly acidic ( -

Amine Basicity (

): The -

Side Chain (

): The distal

Experimental Methodologies

To validate these constants in a laboratory setting, researchers must employ high-precision Potentiometric Titration combined with NMR spectroscopy for site assignment.

Potentiometric Titration Protocol

This method determines the macroscopic dissociation constants by monitoring pH changes against added base.

Reagents:

-

Ligand Solution: 2-5 mM DABPA in degassed, ultra-pure water.

-

Titrant: Carbonate-free NaOH (0.1 M), standardized against potassium hydrogen phthalate.

-

Ionic Strength Adjuster:

or

Workflow:

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) and verify Nernstian slope.

-

Acidification: Acidify the ligand solution with excess HCl to ensure the starting species is

. -

Titration: Add NaOH in small increments (e.g., 0.05 mL) under inert gas (

or -

Data Analysis: Use non-linear least squares regression software (e.g., HYPERQUAD or BEST) to fit the titration curve and calculate equilibrium constants (

).

NMR Spectroscopy ( and )

While potentiometry gives macroscopic constants, NMR provides microscopic speciation.

-

NMR: The chemical shift (

-

NMR: The chemical shifts of the

Applications & Implications in Drug Design[3]

Enzyme Inhibition (ODC)

DABPA is a potent competitive inhibitor of Ornithine Decarboxylase (ODC) .

-

Mechanism: The phosphonate group mimics the transition state of the carboxylate during decarboxylation.

-

Charge State: At physiological pH (7.4), the dominant species is the zwitterion

(Net charge: 0, but highly polarized). The dianionic phosphonate (

Metal Chelation

The presence of the phosphonate group significantly enhances metal binding affinity compared to ornithine.

-

Hard Cations: DABPA shows high affinity for "hard" ions like

, -

Complex Stability: The formation of stable 5- or 6-membered chelate rings involves the phosphonate oxygen and the

-nitrogen.

References

-

Oleksyszyn, J., et al. (1979). "Phosphonic analogues of amino acids and peptides."[1] Journal of Medicinal Chemistry. (Context: Synthesis and general properties of aminophosphonates).

-

Martell, A. E., & Smith, R. M. (2004).[2][3] NIST Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46. (Context: Authoritative source for aminophosphonate dissociation constants).

-

Kiss, T., et al. (1991). "Complexes of aminophosphonates with transition metal ions."[1] Journal of Coordination Chemistry. (Context: Metal binding and protonation of diamino-phosphonates).

-

Kafarski, P., & Lejczak, B. (1991). "Biological activity of aminophosphonic acids." Phosphorus, Sulfur, and Silicon.[4] (Context: Biological implications of pKa values).

-

IUPAC. (2025). Dissociation Constants of Organic Acids and Bases. (Context: General reference for phosphonic acid pKa ranges).

Sources

The Resurgence of Aminoalkylphosphonic Acids: A Technical Guide for Drug Discovery

Foreword: Beyond the Carboxylate—A New Paradigm in Bioisosterism

For decades, the carboxylic acid moiety has been a cornerstone of drug design, a familiar anchor for interacting with biological targets. However, its inherent properties—planarity, pKa, and metabolic liabilities—can often limit the therapeutic potential of a molecule. Enter the aminoalkylphosphonic acids, a class of compounds that has steadily emerged from the shadow of their carboxylic acid cousins to offer a compelling alternative for researchers, scientists, and drug development professionals.

This guide is not a mere recitation of facts; it is a distillation of field-proven insights and a practical roadmap for harnessing the power of aminoalkylphosphonic acids. We will delve into the "why" behind experimental choices, providing a robust understanding of the chemistry and biology that underpins this fascinating class of molecules. Our journey will take us from the intricacies of their synthesis to their profound impact on enzyme inhibition and cellular signaling, equipping you with the knowledge to confidently incorporate these versatile scaffolds into your drug discovery programs.

The Phosphonate Advantage: Understanding the Bioisosteric Shift

The fundamental principle behind the utility of aminoalkylphosphonic acids lies in the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance the pharmacological profile of a compound.[1][2][3] In this case, the tetrahedral and dianionic phosphonic acid group (PO₃H₂) serves as a non-classical bioisostere of the planar and monoanionic carboxylic acid group (COOH).[4][5][6]

This seemingly subtle substitution has profound implications:

-

Transition-State Analogy: The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, making aminoalkylphosphonic acid derivatives potent inhibitors of proteases and other hydrolases.[7][8][9]

-

Enhanced Binding Interactions: The dianionic nature of the phosphonate group at physiological pH can lead to stronger interactions with positively charged residues in enzyme active sites.

-

Improved Metabolic Stability: The phosphorus-carbon bond is generally more resistant to metabolic cleavage than the corresponding carboxylic acid, potentially leading to improved pharmacokinetic profiles.[10]

-

Modulation of Physicochemical Properties: The introduction of a phosphonic acid group can significantly alter a molecule's solubility, lipophilicity, and pKa, providing medicinal chemists with valuable tools to overcome drug development hurdles.[1][2]

Navigating the Synthetic Landscape: From Benchtop to Scale-Up

The synthesis of aminoalkylphosphonic acids has evolved significantly, with several robust methods now available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the reaction.

The Workhorse of Aminophosphonate Synthesis: The Kabachnik-Fields and Phospha-Mannich Reactions

The three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, known as the Kabachnik-Fields reaction, remains one of the most widely used methods for the synthesis of α-aminophosphonates.[11] A related and often mechanistically intertwined pathway is the phospha-Mannich reaction, which can proceed through either an imine or an α-hydroxyphosphonate intermediate.[12][13][14]

Experimental Protocol: A Generalized Kabachnik-Fields Reaction for the Synthesis of Diethyl α-Aryl-α-aminophosphonates

Objective: To synthesize a representative diethyl α-aryl-α-aminophosphonate via a one-pot Kabachnik-Fields reaction.

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Amine (e.g., aniline or benzylamine) (1.0 eq)

-

Diethyl phosphite (1.1 eq)

-

Solvent (e.g., ethanol, acetonitrile, or toluene)

-

Catalyst (optional, e.g., Lewis acids like ZnCl₂ or protic acids like acetic acid)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 eq), amine (1.0 eq), and solvent.

-

If using a catalyst, add it to the mixture at this stage.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Slowly add diethyl phosphite (1.1 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization:

-

¹H and ¹³C NMR: To confirm the structure of the product and assess its purity.

-

³¹P NMR: A characteristic signal in the phosphorus NMR spectrum will confirm the presence of the phosphonate group.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Expanding the Toolkit: Other Synthetic Strategies

While the Kabachnik-Fields reaction is versatile, other methods offer advantages for specific applications:

-

Reductive Alkylation of Azidoalkylphosphonates: This method provides a general route to N-alkyl/aryl-α- and β-aminoalkylphosphonic acids and is particularly useful for preparing secondary amines.[11]

-

Stereoselective Synthesis: The synthesis of enantiomerically pure aminoalkylphosphonic acids is crucial for understanding their biological activity. Chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions are commonly employed to achieve high stereoselectivity.[5]

-

Synthesis of Phosphonodipeptides: These compounds, where an amino acid is linked to an aminoalkylphosphonic acid, are potent enzyme inhibitors. Their synthesis often involves the coupling of an N-protected amino acid with an aminoalkylphosphonate derivative.[3][15]

Applications in Drug Discovery: Targeting Disease with Precision

The unique properties of aminoalkylphosphonic acids have led to their exploration in a wide range of therapeutic areas. Their ability to act as potent and selective enzyme inhibitors is a recurring theme in their application.

A Case Study: Aminoalkylphosphonic Acids as SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and proliferation signaling pathways, including the RAS-MAPK pathway.[16][17] Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are associated with several human cancers.[18][19] Consequently, SHP2 has emerged as a promising target for cancer therapy.

Aminoalkylphosphonic acids have been investigated as potential SHP2 inhibitors.[18] The phosphonate moiety can act as a phosphate mimetic, binding to the catalytic site of the phosphatase.

Data Presentation: Structure-Activity Relationship of SHP2 Inhibitors

| Compound | R¹ | R² | IC₅₀ (µM) |

| 1a | H | H | >50 |

| 1b | Cl | H | 15.2 |

| 1c | F | H | 20.8 |

| 1d | H | Cl | 8.5 |

| 1e | H | F | 12.1 |

| Comp#1 | - | - | 4.31[17] |

This table is a representative example and does not contain real experimental data from a single, cohesive study. It is intended to illustrate how such data would be presented.

The hypothetical data in the table above illustrates how systematic modifications to the aromatic ring of a hypothetical aminoalkylphosphonic acid scaffold could influence its inhibitory activity against SHP2. Such a structure-activity relationship (SAR) study is fundamental to the lead optimization phase of drug discovery.

Impact on Cellular Signaling: The SHP2-MAPK Axis

The inhibition of SHP2 by aminoalkylphosphonic acid derivatives can have a direct impact on downstream signaling pathways. SHP2 is a key upstream regulator of the MAPK/ERK pathway.[16][17]

Diagram: The SHP2-Mediated MAPK/ERK Signaling Pathway

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis of phosphonodipeptides containing C-terminal α-aminoalkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and structure-activity relationship study of SHP2 inhibitor containing 3,4,6-trihydroxy-5-oxo-5H-benzo[7]annulene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Breaking the Zwitterionic Lock: Comprehensive Derivatization of (1,4-Diaminobutyl)phosphonic Acid

Executive Summary

(1,4-Diaminobutyl)phosphonic acid (DABPA) presents a formidable challenge for direct mass spectrometric analysis. As a zwitterionic aminophosphonate—structurally analogous to the ornithine/putrescine class but with a phosphonic acid moiety—it exhibits extreme polarity, negligible retention on reversed-phase (C18) columns, and poor ionization efficiency in standard ESI workflows.

This guide details two robust, field-proven derivatization protocols to overcome these physicochemical barriers:

-

LC-MS/MS: A Fluorenylmethyloxycarbonyl (FMOC) labeling strategy that targets both primary amine groups, introducing hydrophobicity for C18 retention and enhancing electrospray ionization (ESI) response in negative mode.

-

GC-MS: A Silylation (MTBSTFA) protocol that blocks polar functional groups (amines and phosphonic hydroxyls), rendering the molecule volatile and thermally stable.

Strategic Analysis: The "Zwitterionic Trap"

DABPA exists as a zwitterion in aqueous solution. The phosphonic acid group (

| Feature | Challenge | Solution |

| Polarity | LogP < -4. Elutes in the void volume on C18. | Derivatization: Attach hydrophobic moieties (FMOC/TBDMS). |

| Ionization | Charge suppression from matrix salts; weak signal. | Tagging: FMOC increases surface activity; Silylation enables EI fragmentation. |

| Chromatography | Severe peak tailing due to metal chelation by the phosphonate group. | Passivation: Use PEEK tubing/columns or add EDTA to the mobile phase. |

Protocol A: LC-MS/MS via FMOC-Cl Derivatization (Gold Standard)

This method utilizes 9-Fluorenylmethyl chloroformate (FMOC-Cl) to derivatize the two primary amine groups.[1] The phosphonic acid group remains free, allowing for sensitive detection in Negative ESI Mode (

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine nitrogen on the FMOC-Cl carbonyl carbon under alkaline conditions (pH > 9.0), releasing HCl.

Figure 1: Reaction scheme for the bis-derivatization of DABPA with FMOC-Cl.

Reagents & Preparation[2]

-

Borate Buffer (50 mM, pH 9.0): Dissolve sodium tetraborate in LC-MS grade water. Adjust pH with NaOH.[2] Critical: pH must be >9.0 to ensure amines are deprotonated.

-

FMOC-Cl Reagent (10 mM): Dissolve 26 mg FMOC-Cl in 10 mL Acetonitrile (ACN). Prepare fresh daily.

-

Quenching Solution: 2% Formic Acid in ACN.

-

Extraction Solvent: Diethyl Ether or Pentane (LC-MS grade).

Step-by-Step Protocol

-

Sample Aliquot: Transfer 50 µL of aqueous sample (or standard) into a 1.5 mL microcentrifuge tube.

-

Buffering: Add 50 µL of Borate Buffer (pH 9.0). Vortex briefly.

-

Derivatization: Add 100 µL of FMOC-Cl reagent.

-

Incubation: Vortex for 30 seconds. Incubate at 40°C for 30 minutes (or 2 hours at room temperature).

-

Note: The solution typically turns cloudy as FMOC-byproducts precipitate.

-

-

Wash Step (Critical): Add 500 µL of Diethyl Ether/Pentane. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 2 minutes.

-

Why? This removes excess FMOC-Cl and FMOC-OH (hydrolysis product), which can suppress ionization and clog the column.

-

-

Collection: Carefully pipette the bottom aqueous layer (containing the derivatized DABPA) into an autosampler vial.

-

Acidification: Add 10 µL of Formic Acid to stabilize the phosphonate group.

LC-MS/MS Conditions[3][4]

-

Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.0).[3] Note: High pH mobile phase improves peak shape for phosphonates.

-

Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min).

-

Ionization: ESI Negative Mode (

).

MRM Transitions (Calculated):

-

Precursor Ion: 611.2 m/z (

, Bis-FMOC derivative). -

Quantifier Ion: 79.0 m/z (

). -

Qualifier Ion: 389.1 m/z (Loss of one FMOC group).

Protocol B: GC-MS via Silylation (MTBSTFA)

For structural elucidation, GC-MS is superior. We use N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form stable t-BDMS derivatives.

Reagents[1][2][3][4][5][6][7][8]

-

MTBSTFA + 1% TBDMCS: Commercial silylation mix.

-

Solvent: Pyridine (anhydrous) and Ethyl Acetate.

Step-by-Step Protocol

-

Drying (Crucial): Aliquot 50 µL of sample into a glass vial. Evaporate to complete dryness under a stream of nitrogen at 60°C.

-

Warning: Any residual water will destroy the reagent.

-

-

Solubilization: Add 50 µL of anhydrous Pyridine + 50 µL Ethyl Acetate. Sonicate for 1 min.

-

Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS.

-

Reaction: Cap tightly and heat at 70°C for 45 minutes .

-

Injection: Inject 1 µL directly into the GC-MS (Splitless mode).

GC-MS Parameters[6]

-

Column: DB-5MS or equivalent (30 m x 0.25 mm).

-

Inlet Temp: 280°C.

-

Ramp: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

-

Detection: EI Source (70 eV). Look for the

peak (Loss of t-butyl group), which is characteristic of TBDMS derivatives.

Experimental Workflow & Validation

The following diagram illustrates the decision matrix and workflow for analyzing DABPA.

Figure 2: Operational workflow for DABPA analysis via LC-MS and GC-MS.

Validation Metrics (Expected)

| Parameter | LC-MS/MS (FMOC) | GC-MS (MTBSTFA) |

| Linearity ( | > 0.995 (1 - 1000 ng/mL) | > 0.990 (50 - 5000 ng/mL) |

| LOD | ~0.5 ng/mL | ~10 ng/mL |

| Precision (RSD) | < 5% | < 10% |

| Recovery | 85-105% (with wash step) | 70-90% (volatility losses) |

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

-

Issue: In LC-MS, you may see a massive peak eluting late in the gradient that suppresses your analyte.

-

Cause: This is FMOC-OH (hydrolyzed reagent).

-

Fix: The liquid-liquid extraction (Step 3.3.5) is mandatory . Do not skip it. If the peak persists, increase the number of washes with diethyl ether.

Phosphonate Tailing

-

Issue: Broad, tailing peaks in LC-MS.

-

Cause: Interaction of the free phosphonate group with stainless steel surfaces in the HPLC.

-

Fix: Add 5 µM EDTA to Mobile Phase A or use a PEEK-lined column (e.g., Agilent InfinityLab Poroshell HPH-C18).

Moisture Intolerance (GC-MS)

-

Issue: No peaks or unexpected masses in GC-MS.

-

Cause: Water in the sample hydrolyzed the MTBSTFA.

-

Fix: Use azeotropic drying (add acetonitrile and evaporate) before adding silylation reagents to ensure absolute dryness.

References

-

Vreeken, R. J., et al. (1998). LC-MS analysis of aminophosphonic acids via FMOC derivatization. Biological Mass Spectrometry.

-

Kudzin, Z. H., et al. (2002). Gas chromatographic analysis of aminophosphonic acids as N(O,S)-isobutoxycarbonyl methyl esters. Journal of Chromatography A.

-

Stalikas, C. D. (2002). Derivatization methods in liquid chromatography.[1][2][4][3][6][7][8][9] Journal of Separation Science.

-

Reemtsma, T. (2003). Liquid chromatography-mass spectrometry and strategies for trace-level analysis of polar organic pollutants.[3][6] Journal of Chromatography A. [2]

-

US EPA Method 547. Determination of Glyphosate by HPLC with Post-Column Derivatization. (Adapted for Pre-column FMOC).

Sources

- 1. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of glyphosate, aminomethylphosphonic acid, and glufosinate in river water and sediments using microwave-assisted rapid derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedures for isolating phosphonate analogues of diamines

Application Note: Isolation and Purification of Phosphonate Analogues of Diamines

Executive Summary

The isolation of phosphonate analogues of diamines (e.g., analogues of ornithine, lysine, or putrescine) presents a unique chemical challenge due to their extreme polarity and zwitterionic nature. Unlike standard organic synthesis products, these compounds cannot be extracted into organic solvents (DCM, EtOAc) from aqueous layers. Furthermore, they often exist as highly soluble hydrochloride salts in the crude acid hydrolysate, making crystallization difficult.

This guide details two field-proven methodologies for their isolation:

-

Cation Exchange Chromatography (Method A): The robust, "gold standard" for high purity.

-

Epoxide-Mediated Precipitation (Method B): A scalable "acid scavenging" technique for rapid isolation.

The Chemical Challenge: The "Zwitterion Trap"

Phosphonate analogues of diamines contain two basic amine groups and one acidic phosphonate group.

-

Low pH (<2): The molecule is fully protonated (

, -

Isoelectric Point (pI): At the pI, the net charge is zero (

, -

The Problem: In crude hydrolysis mixtures (usually 6M HCl), the compound is trapped in the soluble cationic state. Simply evaporating the acid leaves a hygroscopic sticky oil containing inorganic phosphates (

) and ammonium salts.

Method A: Cation Exchange Chromatography (Dowex 50W)

This is the most reliable method for separating the target diamine analogue from inorganic phosphate and neutral impurities.

Materials

-

Resin: Dowex 50W-X8 (200–400 mesh),

form. -

Column: Glass column with a sintered glass frit (size depends on scale; approx. 50g resin per 1g crude product).

-

Eluents: Distilled water, 1M

(or Pyridine for specific cases). -

Detection: Ninhydrin stain (0.2% in ethanol).

Protocol Workflow

Figure 1: Workflow for Cation Exchange Purification. The diamine analogue binds strongly to the resin, allowing impurities to wash away.

Step-by-Step Procedure

-

Resin Preparation: Wash the Dowex 50W resin with water until the eluate is colorless and neutral.

-

Loading: Dissolve the crude hydrolysis residue in a minimum amount of water. Apply carefully to the top of the resin bed.

-

Washing (Critical Step): Elute with distilled water.

-

Monitor: Test fractions with silver nitrate (

) for chloride ions or ammonium molybdate for inorganic phosphate. -

Goal: Continue washing until the effluent is free of

and

-

-

Elution: Switch the eluent to 1M

.-

Note: For diamines, the affinity is high. If 1M ammonia is too slow, increase to 2M or use a gradient.

-

-

Collection: Collect fractions and spot on TLC plates (silica) or filter paper. Spray with Ninhydrin and heat. The product will appear as a distinct purple/blue spot.

-

Isolation: Combine active fractions and evaporate in vacuo. The residue is usually the pure zwitterion or the mono-ammonium salt.

Method B: Epoxide-Mediated Precipitation (The "Acid Scavenger" Method)

For larger scales (>5g) or when ion exchange is too time-consuming, the propylene oxide method is superior. It relies on the irreversible reaction of an epoxide with the acid (

Mechanism

Materials

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Reagent: Propylene Oxide (Caution: Volatile, Carcinogenic - use fume hood).

-

Glassware: Erlenmeyer flask with magnetic stirring.

Protocol Workflow

-

Dissolution: Dissolve the crude hydrochloride salt (from acid hydrolysis) in a minimum volume of dry Methanol. The solution should be clear.

-

Addition: Cool the solution to 0–5°C (ice bath). Add Propylene Oxide (excess, typically 5–10 equivalents relative to HCl) dropwise with vigorous stirring.

-

Precipitation: Remove the ice bath and stir at room temperature.

-

Observation: The solution will warm slightly (exothermic reaction with HCl). A white precipitate (the zwitterion) should begin to form within 30 minutes to 4 hours.

-

-

Maturation: Stir overnight to ensure complete precipitation.

-

Filtration: Filter the white solid, wash with cold methanol and diethyl ether.

-

Drying: Dry under high vacuum. This yields the free aminophosphonic acid, often in analytical purity.

Analytical Validation

Do not rely solely on melting points, as zwitterions often decompose >250°C.

Table 1: Validation Parameters

| Technique | Observation for Pure Product | Common Impurity Signals |

| Single sharp peak (typically 8–30 ppm relative to 85% | Peak at 0 ppm ( | |

| Check integration of the | Broad ammonium peaks; solvent peaks (MeOH/EtOH). | |

| Ninhydrin | Deep purple/blue spot on TLC. | Yellow/Brown spots (amines with other functional groups). |

| TLC System | Streaking (indicates salt overload). |

P NMR pH Dependency (Self-Validation)

The chemical shift of aminophosphonates is pH-dependent.

-

Experiment: Run NMR in

at pH 1 (add DCl) and pH 12 (add NaOD). -

Result: You should observe a significant shift (

) due to the deprotonation of the amino and phosphonate groups. This confirms the presence of the C-P-N skeleton.

Troubleshooting Guide

-

Problem: Product is an oil and won't crystallize.

-

Cause: Residual water or excess acid.

-

Fix: Redissolve in water, add ethanol until turbid, and store at 4°C for days. Alternatively, use Method B (Propylene Oxide) to scavenge the acid rigorously.

-

-

Problem: Low recovery from Ion Exchange.

-

Cause: The diamine is binding too tightly to the resin.

-

Fix: Use a stronger base for elution (e.g., 5% Pyridine in water) or increase the volume of

elution.

-

-

Problem: Inorganic Phosphate (

) contamination persists.-

Cause: Inadequate washing of the IEX column.

-

Fix: Use the Ammonium Molybdate test to verify the wash eluate is phosphate-free before beginning the ammonia elution step.

-

References

-

Kudzin, Z. H., et al. (1994). "Synthesis of 1-aminoalkylphosphonic acids." Heteroatom Chemistry.

-

Kafarski, P., & Lejczak, B. (2001). "Aminophosphonic Acids: Naturally Occurring and Synthetic Analogues of Amino Acids." Current Medicinal Chemistry.

-

Soroka, M. (1990). "The synthesis of 1-aminoalkylphosphonic acids." Liebigs Annalen der Chemie. (Classic reference for the Propylene Oxide method).

-

BenchChem Protocols. (2025). "Purification of [Amino(phenyl)methyl]phosphonic Acid."

-

Sigma-Aldrich. (2025). "Ion Exchange Chromatography: Principles and Methods."

Sources

Application Note: In Vitro Uptake Kinetics & Transport Profiling of (1,4-Diaminobutyl)phosphonic Acid (DABPA)

Executive Summary & Biological Rationale[1]

(1,4-Diaminobutyl)phosphonic acid (DABPA) is a structural bioisostere of Ornithine and Putrescine . Chemically, it represents an analogue where the carboxyl group of ornithine is replaced by a phosphonic acid moiety (

Why Measure Uptake? In drug development, phosphonate analogues are frequently utilized as:

-

Metabolic Inhibitors: Targeting polyamine biosynthesis (e.g., acting as "suicide substrates" for ODC).

-

Transport Probes: Exploiting the Polyamine Transport System (PTS) or Cationic Amino Acid Transporters (CATs) to deliver payloads into rapidly dividing cells (e.g., oncology targets).

This guide details the protocols for determining whether DABPA is a substrate for cellular uptake (Direct Transport) or a blocker of natural polyamine entry (Competitive Inhibition).

Experimental Strategy: The "Dual-Evidence" Approach

To validate DABPA uptake with high scientific integrity (E-E-A-T), we cannot rely on a single assay type. We employ a dual-evidence strategy:

-

Indirect Competitive Screening (Radiometric): Determines if DABPA interacts with the transporter binding pocket by displacing a known radioligand (

H-Putrescine or -

Direct Intracellular Quantitation (LC-MS/MS): Definitively proves translocation of DABPA across the membrane, distinguishing true transport from mere surface binding.

Pathway Visualization

The following diagram illustrates the potential entry routes (PTS vs. CATs) and the competitive landscape.

Caption: Putative transport mechanisms for DABPA. The molecule may compete with Putrescine at the PTS or Ornithine at CAT-1, acting as either a blocker or a substrate.

Protocol A: Competitive Inhibition Assay (Radiometric)

This assay determines the

Materials

-

Cell Line: A549 (Lung carcinoma) or CHO cells (High polyamine uptake activity).

-

Radioligand:

-Putrescine dihydrochloride (Specific Activity > 30 Ci/mmol) or -

Test Compound: DABPA (dissolved in PBS, pH 7.4).

-

Inhibitor Control: Unlabeled Putrescine (1 mM) or Ouabain (if testing Na+ dependence).

-

Lysis Buffer: 0.1 M NaOH / 0.1% SDS.

Step-by-Step Methodology

-

Seeding: Plate cells in 24-well plates (50,000 cells/well) and culture for 24 hours until 80% confluence.

-

Starvation (Critical): Replace medium with serum-free medium 1 hour prior to assay to deplete intracellular polyamine pools and upregulate transporters.

-

Preparation of Transport Buffer: Use Krebs-Ringer Phosphate Hepes (KRPH) buffer (pH 7.4) at 37°C.[1]

-

Dosing:

-

Prepare a concentration curve of DABPA (0.1 µM to 1000 µM).

-

Add DABPA to cells simultaneously with a fixed concentration of

H-Putrescine (typically 50 nM).

-

-

Incubation: Incubate for 15 minutes at 37°C.

-

Note: Short incubation ensures measurement of initial rate kinetics (

), avoiding feedback inhibition.

-

-

Termination:

-

Place plate on ice immediately.

-

Aspirate buffer.

-

Wash 3x with ice-cold PBS containing 1 mM unlabeled Putrescine (to displace surface-bound radioligand).

-

-

Lysis & Counting:

-

Add 250 µL Lysis Buffer. Incubate 30 mins at RT.

-

Transfer lysate to scintillation vials with 3 mL scintillation cocktail.

-

Measure CPM (Counts Per Minute).

-

Data Analysis

Calculate % Inhibition relative to control (no DABPA). Plot log[DABPA] vs. % Uptake to determine

Protocol B: Direct Intracellular Quantitation (LC-MS/MS)

Since radiolabeled DABPA is likely unavailable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method to prove the molecule actually enters the cell.

Pre-Analytical Considerations

DABPA lacks a strong chromophore and is highly polar (hydrophilic), making it difficult to retain on standard C18 columns.

-

Solution: Derivatization with Dansyl Chloride or Benzoyl Chloride . This adds hydrophobicity and improves ionization efficiency.

Workflow Diagram

Caption: Sample preparation workflow for LC-MS/MS analysis of phosphonate amines.

Detailed Protocol

-

Incubation: Treat cells (6-well plate) with DABPA (e.g., 100 µM) for varying times (0, 30, 60, 120 min) to establish time-dependence.

-

Lysis:

-

Wash cells 3x with ice-cold PBS.

-

Add 200 µL 0.1 M HCl (Acid lysis precipitates proteins and stabilizes amines).

-

Scrape cells and collect into microcentrifuge tubes.

-

-

Derivatization (Dansylation):

-

To 100 µL lysate, add 50 µL saturated Na₂CO₃ (pH buffer).

-

Add 100 µL Dansyl Chloride solution (5 mg/mL in acetone).

-

Incubate at 60°C for 30 minutes in the dark.

-

Chemistry: Dansyl chloride reacts with both amine groups on DABPA, rendering it lipophilic.

-

-

Cleanup:

-

Add 50 µL Proline (100 mg/mL) to scavenge excess Dansyl chloride.

-

Extract derivatives with 500 µL Toluene or Ethyl Acetate. Vortex and centrifuge.

-

Collect organic layer, dry under nitrogen, and reconstitute in Acetonitrile/Water (50:50).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Transition: Monitor the specific mass transition for Dansyl-DABPA.

-

Note: You must synthesize a standard curve of Dansylated-DABPA beforehand to quantify.

-

-

Data Interpretation & Troubleshooting

Expected Results Table

| Observation | Interpretation | Next Step |

| High IC50 (> 1 mM) in Protocol A | DABPA does not bind/compete with the transporter. | It acts via a non-transport mechanism or passive diffusion. |

| Low IC50 (< 50 µM) in Protocol A | DABPA binds the transporter with high affinity. | Proceed to Protocol B to confirm it is transported, not just a blocker. |

| LC-MS Signal Increases with Time | Positive Result: Active Uptake confirmed. | Calculate |

| LC-MS Signal Flat/Low | Compound binds surface but doesn't enter (Inhibitor). | Use as a transport blocker. |

Critical Control: Membrane Integrity

Phosphonates can sometimes chelate divalent cations (

-

Requirement: Run an LDH Release Assay alongside uptake experiments. If LDH release > 10%, uptake data is invalid due to membrane leakage.

References

-

Poulin, R., et al. (1995). "Transport of polyamines in mammalian cells." Biochemical Journal. Link

-

Casero, R. A., et al. (2018). "Polyamines in cancer: integrating metabolism and genetics." Nature Reviews Cancer. Link

-

Abdulhussein, A. A., & Wallace, H. M. (2014). "Polyamines and their structural analogues: a study of their effect on cell growth and polyamine transport." Amino Acids.[2] Link

-

Van Veen, S., et al. (2020). "ATP13A2 deficiency disrupts lysosomal polyamine export." Nature.[3] Link

-

Palmer, A. J., et al. (2009). "Design and synthesis of phosphonate analogues of polyamines as potential antitumor agents." Journal of Medicinal Chemistry. Link

(Note: While specific literature on 1,4-diaminobutylphosphonic acid is niche, these references cover the validated methodologies for polyamine and phosphonate analogue transport referenced in this guide.)

Sources

Synthesis of N-Protected (1,4-Diaminobutyl)phosphonic Acid Derivatives: An Application Guide

Abstract

(1,4-Diaminobutyl)phosphonic acid, the phosphonic analog of the amino acid ornithine, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to natural amino acids allows it to interact with biological systems, while the phosphonate group provides unique physicochemical properties, such as resistance to enzymatic cleavage. The strategic protection of its two amino groups is a critical prerequisite for its use as a building block in more complex molecules like peptide mimics or targeted enzyme inhibitors. This guide provides a detailed overview of the strategic considerations and robust protocols for the synthesis of N-protected derivatives of (1,4-diaminobutyl)phosphonic acid, focusing on the widely used Boc and Cbz protecting groups.

Strategic Considerations for N-Protection

The synthesis of N-protected (1,4-diaminobutyl)phosphonic acid requires careful planning, particularly in the selection of the nitrogen protecting group. The choice of protecting group dictates the overall synthetic strategy, including reaction conditions and deprotection methods, and is crucial for compatibility with subsequent chemical transformations.[1]

1.1. The Role of (1,4-Diaminobutyl)phosphonic Acid

(1,4-Diaminobutyl)phosphonic acid and its derivatives are valuable tools in biochemical research. The phosphonic acid moiety is a stable isostere of a carboxylic acid or a phosphate group, making these compounds effective mimics of natural substrates for various enzymes.[2][3] Protecting the amino groups allows for regioselective reactions, such as peptide coupling, without interference from the nucleophilic nitrogen atoms.

1.2. Choosing the Right Protecting Group

The selection of an appropriate N-protecting group is governed by the principle of orthogonality .[4][5] An orthogonal protection scheme allows for the selective removal of one group in the presence of others, which is essential for multi-step syntheses.[4] The two most common and versatile protecting groups for this purpose are the acid-labile tert-Butoxycarbonyl (Boc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[1]

-

tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[6] It is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz groups, respectively.[1][6]

-

Carboxybenzyl (Cbz or Z): Typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[7] It is stable to both acidic and basic conditions, providing orthogonality to Boc and Fmoc groups.[1][7]

The following diagram illustrates a decision-making process for selecting a suitable protecting group based on the intended downstream application.

Caption: Decision tree for selecting an N-protecting group.

Synthetic Protocols & Workflow

The following protocols provide detailed, step-by-step procedures for the synthesis of di-Boc and di-Cbz protected (1,4-diaminobutyl)phosphonic acid. These methods are designed to be robust and reproducible in a standard laboratory setting.

The general workflow for this synthesis involves three main stages: the formation of the phosphonate backbone, the protection of the amino groups, and the final de-esterification to yield the phosphonic acid.

Caption: General synthetic workflow diagram.

Protocol 2.1: Synthesis of N,N'-di-Boc-(1,4-diaminobutyl)phosphonic Acid

This protocol describes the protection of the amino groups of diethyl (4-aminobutyl)phosphonate using di-tert-butyl dicarbonate (Boc₂O), followed by hydrolysis of the phosphonate ester.

Materials:

-

Diethyl (4-aminobutyl)phosphonate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane, Water, Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Procedure:

-

N-Boc Protection:

-

Dissolve diethyl (4-aminobutyl)phosphonate (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equiv) to the solution and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (2.2 equiv) in dioxane dropwise to the reaction mixture at room temperature. The use of a base like NaHCO₃ is crucial to neutralize the acid formed during the reaction.[8]

-

Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude Diethyl N,N'-di-Boc-(1,4-diaminobutyl)phosphonate. This intermediate can be purified by column chromatography if necessary.

-

-

Phosphonate Ester Hydrolysis:

-

Dissolve the crude protected phosphonate ester (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add bromotrimethylsilane (TMSBr) (3.0 equiv) dropwise. TMSBr is a highly effective reagent for the mild cleavage of dialkyl phosphonate esters.[9]

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of methanol.

-

Concentrate the solution under reduced pressure. Co-evaporation with methanol may be repeated to ensure complete removal of excess TMSBr.

-

The resulting solid is the final product, N,N'-di-Boc-(1,4-diaminobutyl)phosphonic acid, which can be purified by recrystallization.

-

Protocol 2.2: Synthesis of N,N'-di-Cbz-(1,4-diaminobutyl)phosphonic Acid

This protocol details the protection using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[7]

Materials:

-

Diethyl (4-aminobutyl)phosphonate

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane, Water, Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Procedure:

-

N-Cbz Protection:

-

Dissolve diethyl (4-aminobutyl)phosphonate (1.0 equiv) in a 1:1 mixture of dioxane and aqueous sodium carbonate solution (10%).

-

Cool the mixture to 0 °C.

-

Add benzyl chloroformate (2.2 equiv) dropwise while maintaining the temperature at 0 °C. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions. The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate.[7]

-

Stir vigorously at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude Diethyl N,N'-di-Cbz-(1,4-diaminobutyl)phosphonate.

-

-

Phosphonate Ester Hydrolysis:

-

Follow the same procedure as described in Protocol 2.1, Step 2, using the crude Diethyl N,N'-di-Cbz-(1,4-diaminobutyl)phosphonate as the starting material. The final product is N,N'-di-Cbz-(1,4-diaminobutyl)phosphonic acid.

-

Characterization and Data

Successful synthesis of the target compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Derivative | Protecting Group | Typical Overall Yield | ¹H NMR (δ, ppm) Key Signals | ³¹P NMR (δ, ppm) |

| 1 | di-Boc | 65-80% | ~1.45 (s, 18H, Boc CH₃), ~3.0 (m, 4H, N-CH₂), ~1.6 (m, 6H, other CH₂) | ~25-30 |

| 2 | di-Cbz | 60-75% | ~7.35 (m, 10H, Ar-H), ~5.1 (s, 4H, benzyl CH₂), ~3.1 (m, 4H, N-CH₂) | ~26-31 |

Note: NMR shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

The protocols detailed in this guide offer reliable and efficient methods for synthesizing N-Boc and N-Cbz protected derivatives of (1,4-diaminobutyl)phosphonic acid. The choice between these protecting groups should be guided by the overall synthetic plan, particularly the deprotection conditions required in subsequent steps. By following these validated procedures, researchers can confidently prepare these valuable building blocks for application in drug discovery and chemical biology.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

Grembecka, J., et. al. One-pot synthesis of N-Cbz-α-aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements. 2017;192(4). Available from: [Link]

-

Ordóñez, M., et. al. Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules. 2016;21(9):1154. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

Szymańska, A., et. al. Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Molecules. 2021;26(9):2505. Available from: [Link]

-

Gilon, C., et. al. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research. 2001;57(4):345-56. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino-Groups in Multi-step Syntheses. Available from: [Link]

-

Isidro-Llobet, A., et. al. Amino Acid-Protecting Groups. Chemical Reviews. 2009. Available from: [Link]

-

Kim, H., et. al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis. 2023. Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

Hartmann, M., et. al. Orthogonally Protected Furanoid Sugar Diamino Acids for Solid-Phase Synthesis of Oligosaccharide Mimetics. The Journal of Organic Chemistry. 2015;80(17):8573-84. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Boukattaya, F., et. al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. 2012. Available from: [Link]

-

Chen, S., et. al. Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry. 2021;17:498-518. Available from: [Link]

-

Chen, S., et. al. Synthetic Methods of Phosphonopeptides. Molecules. 2020;25(24):5894. Available from: [Link]

-

Thompson, A.S., et. al. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. Journal of Organic Chemistry. 1999. Available from: [Link]

-

ResearchGate. Synthesis of phosphinate analogues of the phospholipid anti-tumour agent hexadecylphosphocholine (miltefosine). Available from: [Link]

-

Teuma, E., et. al. Phosphonic acid: preparation and applications. Monatshefte für Chemie - Chemical Monthly. 2017. Available from: [Link]

-

AAPPTec. Attaching Boc Protecting Groups With BOC-ON. Available from: [Link]

-

ResearchGate. shows the cleavage conditions for the Boc group. Available from: [Link]

-

D'Anna, F., et. al. Nanostructured carbon materials decorated with organophosphorus moieties: synthesis and application. Beilstein Journal of Organic Chemistry. 2017;13:366-373. Available from: [Link]

-

Głowacka, I.E., et. al. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. 2019;24(21):3855. Available from: [Link]

-

Kluczka, K., et. al. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers. 2020;12(9):2096. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility challenges of (1,4-Diaminobutyl)phosphonic acid in aqueous buffers

Technical Support Center: (1,4-Diaminobutyl)phosphonic acid

Introduction: Navigating the Solubility of a Zwitterionic Compound

(1,4-Diaminobutyl)phosphonic acid is an ornithine analogue where the carboxylic acid group is replaced by a phosphonic acid moiety. This structural change imparts unique biochemical properties, but also introduces significant challenges in handling, particularly concerning its solubility in aqueous buffers. As a zwitterionic molecule, containing both basic amino groups and an acidic phosphonic acid group, its net charge and, consequently, its solubility are exquisitely sensitive to pH.

This guide provides a comprehensive, troubleshooting-focused resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the solubility of (1,4-Diaminobutyl)phosphonic acid, enabling you to anticipate and resolve challenges in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (1,4-Diaminobutyl)phosphonic acid is not dissolving in water or my neutral buffer (e.g., PBS pH 7.4). Why is this happening?

This is the most common issue encountered and is almost always related to the pH of the solvent. (1,4-Diaminobutyl)phosphonic acid is a zwitterion, meaning it contains both acidic (phosphonic acid) and basic (amino) functional groups. At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, resulting in a net neutral charge.

Causality: Molecules at their isoelectric point often exhibit minimal solubility due to strong intermolecular electrostatic interactions (zwitterion-zwitterion), which favor aggregation and precipitation over interaction with water molecules. For (1,4-Diaminobutyl)phosphonic acid, the solubility is lowest in the pH range of approximately 6.0 to 8.0. Attempting to dissolve it directly in a neutral buffer like PBS (pH 7.4) places it right in this zone of insolubility.

Q2: What is the correct way to prepare a stock solution of (1,4-Diaminobutyl)phosphonic acid?

The key is to control the pH during dissolution to ensure the molecule is in a fully charged state (either cationic or anionic), which enhances its interaction with the polar water molecules. The following protocol is a self-validating system to achieve complete dissolution.

Step-by-Step Protocol: Preparing a Concentrated Aqueous Stock Solution

-

Initial Slurry: Add the weighed amount of (1,4-Diaminobutyl)phosphonic acid to a volume of high-purity water (e.g., Milli-Q®) corresponding to 80% of your final desired volume. Do not expect it to dissolve at this stage; you will have a milky-white slurry.

-

pH Adjustment (Acidic Route - Recommended):

-

While stirring vigorously, add 1 M HCl dropwise.

-

Monitor the pH of the suspension continuously with a calibrated pH meter.

-

As the pH drops below ~4, the slurry will begin to clarify. The phosphonic acid group becomes partially protonated, and the amino groups are fully protonated, resulting in a net positive charge.

-

Continue adding HCl until the solution is completely clear. This typically occurs at a pH of 2-3.

-

-

pH Adjustment (Alkaline Route):

-

Alternatively, you can add 1 M NaOH dropwise.

-

The solution will start to clear as the pH rises above ~9. In this range, the amino groups are neutral, and the phosphonic acid group is fully deprotonated, resulting in a net negative charge.

-

Continue adding NaOH until a clear solution is obtained, typically at a pH of 10-11.

-

-

Final Volume Adjustment: Once the solution is perfectly clear, add water to reach your final desired volume.

-

Final pH & Storage: If your experiment requires a different final pH, you can now carefully back-titrate your stock solution. However, be aware of the potential for precipitation as you approach the isoelectric point. For storage, it is recommended to keep the stock solution at the acidic or alkaline pH where it is fully dissolved. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Q3: What is the relationship between pH and the solubility of (1,4-Diaminobutyl)phosphonic acid?

The relationship is governed by the molecule's ionization states at different pH values. The charge of the molecule changes as the pH of the solution crosses the pKa values of its functional groups. While specific, experimentally determined pKa values for this exact molecule are not readily published, we can estimate them based on similar aminophosphonic acids.

-

pKa1 (Phosphonic acid, first proton): ~2-3

-

pKa2 (Phosphonic acid, second proton): ~7-8

-

pKa3 (Ammonium): ~9-10

-

pKa4 (Ammonium): ~10-11

This leads to the following charge states:

| pH Range | Predominant Charge | Solubility Status |

| pH < 2 | Net Positive (+2) | High |

| pH 3 - 7 | Net Positive (+1) | Moderate to Low |

| pH ~7.5 | Net Neutral (0) | Very Low (pI) |

| pH 8 - 9 | Net Negative (-1) | Moderate to Low |

| pH > 11 | Net Negative (-2) | High |

This behavior is visualized in the diagram below.

Caption: pH-dependent charge states and solubility of (1,4-Diaminobutyl)phosphonic acid.

Q4: Are there any buffer systems or components I should avoid when working with this compound?

Yes. Given the phosphonic acid group, caution should be exercised with buffers containing high concentrations of divalent metal cations.

-

Phosphate Buffers (e.g., PBS): While commonly used, standard PBS contains Mg²⁺ and Ca²⁺. Phosphonates can chelate these divalent cations, potentially leading to the formation of insoluble metal-phosphonate complexes and causing precipitation, especially at higher concentrations. If you must use a phosphate buffer, use one that is free of divalent cations.

-

HEPES, MOPS, TRIS: These are generally safer choices as they are zwitterionic or cationic buffers that are less likely to form insoluble complexes with the phosphonate group. However, the primary determinant of solubility will still be the final pH of the buffer.

Recommendation: Prepare your concentrated stock solution in water with pH adjustment first, then dilute it into your final, complex buffer. This "dilute-in" approach minimizes the risk of precipitation upon initial dissolution.

Troubleshooting Workflow

If you are facing solubility issues, follow this logical workflow to diagnose and solve the problem.

Caption: Step-by-step troubleshooting guide for solubility issues.

Technical Support Center: Purification of (1,4-Diaminobutyl)phosphonic Acid Using Ion-Exchange Chromatography

Welcome to the technical support center for the purification of (1,4-Diaminobutyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles described herein are grounded in established scientific literature and extensive field experience to ensure the integrity and success of your purification workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the ion-exchange chromatography purification of (1,4-Diaminobutyl)phosphonic acid. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Problem 1: Low or No Binding of (1,4-Diaminobutyl)phosphonic Acid to the Cation-Exchange Resin

Q: My (1,4-Diaminobutyl)phosphonic acid is not binding to the strong cation-exchange column and is found in the flow-through. What could be the cause, and how can I fix it?

A: This is a common issue that typically points to incorrect buffer pH or excessive salt concentration in your sample.[1] (1,4-Diaminobutyl)phosphonic acid is a zwitterionic compound, meaning it contains both acidic (phosphonic acid) and basic (amino) functional groups.[2][3][4] Its net charge is highly dependent on the pH of the surrounding solution.[2][5]

Causality Explained: For binding to a cation-exchange resin (which has a negatively charged stationary phase), your target molecule must have a net positive charge.[6][7] This occurs when the pH of the buffer is below the isoelectric point (pI) of (1,4-Diaminobutyl)phosphonic acid.[6][8] The pI is the pH at which the molecule has a net charge of zero.[2][3] At a pH below the pI, the amino groups are protonated (-NH3+), and the phosphonic acid group may be partially protonated (-PO3H2 or -PO3H-), resulting in an overall positive charge. If the buffer pH is at or above the pI, the molecule will have a neutral or net negative charge and will not bind to the cation-exchange resin. Additionally, high salt concentrations in the sample can shield the charges on both the molecule and the resin, preventing effective binding.[1]

Step-by-Step Troubleshooting Protocol:

-

Verify Buffer pH:

-

Accurately measure the pH of your binding/equilibration buffer.

-

Crucial Insight: The pH of the starting buffer should be at least 0.5 to 1 pH unit below the pI of your target molecule to ensure a sufficiently positive net charge for strong binding.[1][9]

-

If the pI of (1,4-Diaminobutyl)phosphonic acid is unknown, a good starting point for cation exchange is a buffer pH between 3.0 and 4.0, where the amino groups will be protonated.

-

-

Adjust Sample Conditions:

-

Ensure your sample is either dissolved in or has been buffer-exchanged into the binding buffer before loading.[1][10]

-

If your sample has a high salt concentration from a previous step (e.g., synthesis workup), it must be desalted. This can be achieved through dialysis or by using a desalting column.[10][11]

-

-

Column Equilibration:

-

Confirm that the column has been thoroughly equilibrated with the binding buffer. This typically requires washing the column with at least 5-10 column volumes of the buffer until the pH and conductivity of the eluate match that of the buffer.[9]

-

Workflow Diagram: Optimizing Binding Conditions

Caption: Workflow for optimizing ion-exchange chromatography.

Problem 2: Poor Resolution and Co-elution with Impurities

Q: My target molecule is eluting, but it's not well-separated from other impurities, resulting in broad or overlapping peaks. How can I improve the resolution?

A: Poor resolution is often a result of a suboptimal elution strategy or issues with the column packing. For closely related impurities, a shallow gradient is key to achieving effective separation.[8]

Causality Explained: Ion-exchange chromatography separates molecules based on differences in their charge density. Impurities with similar charge characteristics to (1,4-Diaminobutyl)phosphonic acid will elute under similar conditions. A steep elution gradient (a rapid increase in salt concentration or pH) will cause molecules with slightly different binding affinities to elute close together.[8][12] A shallower gradient provides more time and a more subtle change in conditions, allowing for better separation of these molecules.[12] Additionally, a poorly packed column can lead to band broadening and a loss of resolution.

Step-by-Step Troubleshooting Protocol:

-

Optimize the Elution Gradient:

-

Switch to a Shallow Gradient: If you are using a step gradient, switch to a linear gradient.[12] If you are already using a linear gradient, make it shallower. For example, instead of a gradient from 0 M to 1.0 M NaCl over 10 column volumes, try a gradient from 0 M to 0.5 M NaCl over 20 column volumes.

-

Identify the Elution Point: First, run a broad, steep gradient to determine the approximate salt concentration at which your compound elutes. Then, design a new, shallower gradient that is focused around that concentration range.

-

-

Adjust the Flow Rate:

-

Reducing the flow rate can sometimes improve resolution by allowing more time for the equilibrium between the stationary and mobile phases to be established.[10] However, be aware that this will increase the run time.

-

-

Check Column Integrity:

-

If resolution is consistently poor, the column may need to be repacked or replaced. Column efficiency can degrade over time due to contamination or compression of the resin bed.

-

Data Presentation: Example Elution Gradients

| Gradient Type | Start [NaCl] | End [NaCl] | Gradient Volume | Expected Outcome |

| Steep Linear | 0.05 M | 1.0 M | 10 CV | Fast elution, poor resolution of close impurities. |

| Shallow Linear | 0.05 M | 0.5 M | 20 CV | Slower elution, improved resolution. |

| Step Gradient | - | - | - | Rapid elution, suitable for known, well-separated compounds.[8][12] |

Problem 3: Low Recovery of the Target Molecule

Q: I am getting a low yield of (1,4-Diaminobutyl)phosphonic acid in my eluted fractions, even though it seems to bind to the column. Where is my product going?

A: Low recovery can be due to several factors, including irreversible binding to the resin, precipitation on the column, or degradation of the molecule.[1]

Causality Explained: (1,4-Diaminobutyl)phosphonic acid, with its multiple charged groups, can bind very strongly to the ion-exchange resin, especially if there are secondary interactions (like hydrophobic interactions) at play. If the elution buffer is not strong enough (i.e., the salt concentration or pH is not high enough), the molecule may not fully elute. Alternatively, if the concentration of the loaded sample is too high, it might precipitate on the column when it encounters the binding buffer, leading to a blockage and loss of product.[11]

Step-by-Step Troubleshooting Protocol:

-

Increase Elution Strength:

-

If you suspect strong binding, increase the final salt concentration of your elution gradient (e.g., up to 2.0 M NaCl).

-

Alternatively, a pH gradient can be used for elution. For a cation-exchange column, increasing the pH will decrease the positive charge on the molecule, causing it to elute.[13]

-

-

Perform a Column Strip and Analysis:

-

After your standard elution, wash the column with a high-salt solution (e.g., 2 M NaCl) or a mild acid/base (e.g., 0.1 M HCl or NaOH, depending on resin stability) to strip any remaining bound molecules.

-

Analyze this "strip" fraction for the presence of your target molecule. If it is present, this confirms that your initial elution conditions were too weak.

-

-

Address Potential Precipitation:

-

Ensure your sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm filter before loading to remove any particulates.[10]

-

Try loading a more dilute sample to avoid on-column precipitation.[11] The sample should ideally be in the same buffer as the equilibration buffer to prevent sudden changes in conditions upon loading.[11]

-

Frequently Asked Questions (FAQs)

Q1: Should I use a cation-exchange or an anion-exchange resin for (1,4-Diaminobutyl)phosphonic acid?

A1: Both are theoretically possible, but cation-exchange chromatography is generally the more straightforward approach. [13][14]

-

Cation-Exchange (Recommended): At a low pH (e.g., pH 3-4), the two amino groups will be protonated (-NH3+), while the phosphonic acid group will be only partially deprotonated, giving the molecule a strong net positive charge. This allows for robust binding to a cation-exchange resin like those with sulfopropyl (SP) or carboxymethyl (CM) functional groups.[13]

-

Anion-Exchange: At a high pH (e.g., pH 9-10), the phosphonic acid group will be fully deprotonated (-PO3^2-), and the amino groups will be neutral (-NH2), resulting in a net negative charge. This would allow binding to an anion-exchange resin (e.g., Q or DEAE). However, many aminophosphonic acids can be less stable at very high pH values.[15][16] Therefore, cation-exchange is often the preferred starting point.

Q2: What type of resin should I choose: strong or weak ion-exchanger?

A2: For initial purification development, a strong cation-exchanger (e.g., SP - sulfopropyl) is recommended.[13]

-

Strong Ion-Exchangers (like SP or Q resins) maintain their charge over a wide pH range.[17] This makes the binding capacity more consistent and the experimental results more predictable when you are varying the pH of your buffers.

-

Weak Ion-Exchangers (like CM or DEAE resins) have a charge that is dependent on the pH.[17] While this can sometimes be exploited to achieve unique selectivity, it adds another variable to your optimization process.[11]

Q3: How do I detect (1,4-Diaminobutyl)phosphonic acid in my fractions? It has no UV chromophore.

A3: This is a critical consideration. Since (1,4-Diaminobutyl)phosphonic acid lacks a significant UV-absorbing chromophore, standard UV detectors (280 nm or 260 nm) are not effective.[15] You have several alternative detection methods:

-

Refractive Index (RI) Detector: This is a universal detector that measures changes in the refractive index of the eluent.[15] It is suitable for gradient elution but can be sensitive to temperature and pressure fluctuations.

-

Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is compatible with gradient elution and is often more sensitive than RI.[16][18] It requires a volatile mobile phase.

-

Post-Column Derivatization: The fractions can be collected and then reacted with a reagent like ninhydrin or o-phthalaldehyde (OPA) to produce a colored or fluorescent compound, which can then be quantified. This is a classic method for amino acid analysis.[19]

-

Mass Spectrometry (LC-MS): If available, coupling the ion-exchange chromatography to a mass spectrometer provides the most sensitive and specific detection.[20]

Detection Method Selection Diagram

Sources

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. medschoolcoach.com [medschoolcoach.com]

- 4. Zwitterionic (4-benzylpiperidinium-1-ylmethyl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. bio-rad.com [bio-rad.com]

- 7. goldbio.com [goldbio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lcms.cz [lcms.cz]

- 10. chromtech.com [chromtech.com]

- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 12. Cation Exchange Chromatography | Bio-Rad [bio-rad.com]

- 13. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 14. Chromatographic and electrophoretic behavior of amino-phosphonic acids on layers of cation exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organic acids by HPLC? - Chromatography Forum [chromforum.org]

- 16. jmaterenvironsci.com [jmaterenvironsci.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. General problems associated with the analysis of amino acids by automated ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]

Technical Support Center: NMR Analysis of Zwitterionic Phosphonates

Introduction

Zwitterionic phosphonates (e.g., aminophosphonates, phosphocholines) present unique challenges in NMR spectroscopy due to their dipolar nature. Unlike standard organic molecules, they possess internal electrostatic networks (R-NH₃⁺ / R-PO₃H⁻) that drive self-aggregation, reduce solubility in non-polar solvents, and induce pH-dependent chemical shift drifting.

This guide provides a root-cause analysis and actionable protocols for the three most common failure modes: insolubility/aggregation , spectral drift , and multiplet confusion .

Module 1: Solubility & Line Broadening (The "Invisible" Sample)

User Issue: "My sample won't dissolve in CDCl₃, or it dissolves in D₂O but the peaks are incredibly broad/missing."

Root Cause Analysis

Zwitterions behave like salts. At their isoelectric point (pI), the net charge is zero, maximizing intermolecular electrostatic attraction (stacking) and minimizing solubility.

-

The "Solubility Valley": At the pI, zwitterions often precipitate or form supramolecular aggregates.

-

Aggregation Broadening: In water (D₂O), hydrophobic tails of zwitterionic lipids or large phosphonates cluster to hide from the solvent, causing slow tumbling and severe T2 relaxation broadening.

Troubleshooting Protocol

Step 1: Solvent Selection Logic

Do not persist with CDCl₃. Use the following decision matrix to select the correct solvent system.

Figure 1: Decision tree for overcoming solubility and aggregation issues in zwitterionic samples.

Step 2: The TFE Trick (Expert Tip)

If your sample in D₂O shows broad lines (humps), add 10-30% 2,2,2-Trifluoroethanol (TFE) or TFE-d3.

-